6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBXBZPWKNYOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2,6-Dichloropyridazine or 3,6-Dichloropyridazine : Serves as the chloroazine substrate.
- 5-(Thiophen-3-yl)tetrazole : The tetrazole bearing the thiophene substituent.
- Base (e.g., Pyridine) : Used to facilitate nucleophilic substitution.
- Solvent (e.g., Toluene) : Medium for the reaction.
Reaction Conditions
- The dichloropyridazine and 5-(thiophen-3-yl)tetrazole are dissolved in toluene.
- Pyridine is added as a base to the solution.
- The mixture is heated to reflux (approximately 110°C) for 4–6 hours to promote nucleophilic aromatic substitution.
- After completion, the reaction mixture is cooled and filtered to remove insolubles.
- The crude product is concentrated and purified by column chromatography using silica gel with a toluene/ethyl acetate solvent system.
Thermal Ring Closure
- The purified acylated intermediate undergoes thermal ring transformation by heating, which induces ring closure to form the triazolo[4,3-b]pyridazine core.
- This step is typically conducted at elevated temperatures (around 150–200°C) under inert atmosphere to avoid decomposition.
Mechanistic Insights
- The key step is the nucleophilic attack of the tetrazole nitrogen on the chloro-substituted pyridazine ring, displacing a chlorine atom.
- Thermal ring transformation involves rearrangement and ring closure, converting the acylated tetrazole intermediate into the fused triazolo ring system.
- The chlorine atom at the 6-position remains intact due to its position and bond strength, allowing further functionalization if needed.
Characterization and Structural Data
- The synthesized compound exhibits planarity in the fused ring system.
- Crystallographic data for related compounds show strong localization of double bonds in the pyridazine ring and a weak C–Cl bond (~1.73 Å), indicating potential reactivity at the chloro site.
- Intramolecular hydrogen bonding and π–π stacking interactions stabilize the crystal lattice.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | 3,6-Dichloropyridazine, 5-(thiophen-3-yl)tetrazole | Purity >98% recommended |
| Solvent | Toluene | Anhydrous preferred |
| Base | Pyridine | 3 equivalents relative to dichloropyridazine |
| Reaction temperature | Reflux (~110°C) | For nucleophilic substitution |
| Reaction time | 4–6 hours | Monitored by TLC |
| Purification method | Silica gel chromatography | Toluene/ethyl acetate (1:1) eluent |
| Thermal ring closure temperature | 150–200°C | Inert atmosphere (N2 or Ar) |
| Yield | 60–75% (reported for analogs) | Dependent on exact substituents |
| Product physical state | Off-white powder/crystals | Suitable for X-ray crystallography |
Notes on Alternative Methods and Optimization
- Alternative bases such as triethylamine or potassium carbonate may be explored but pyridine remains standard due to its dual role as solvent and base.
- Microwave-assisted synthesis could potentially reduce reaction times for nucleophilic substitution and ring closure.
- Solvent systems can be optimized for better solubility of reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolo[4,3-b]pyridazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHClNS
Molecular Weight: 236.68 g/mol
CAS Number: 1152551-96-6
IUPAC Name: 6-chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The compound features a triazolo-pyridazine core fused with a thiophene ring, which contributes to its unique chemical reactivity and biological profile.
Medicinal Chemistry
This compound is primarily investigated for its anticancer properties . Studies have demonstrated its cytotoxic effects against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance:
- Case Study: In vitro assays showed that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of the MAPK/ERK signaling pathway .
Enzyme Inhibition
The compound acts as an enzyme inhibitor , particularly targeting kinases such as c-Met and Pim-1. It has been shown to inhibit carbonic anhydrase and cholinesterase enzymes, which are vital in several physiological processes.
- Case Study: Research indicated that the compound effectively inhibited carbonic anhydrase activity in human kidney cells, suggesting potential applications in treating conditions like glaucoma and edema .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structure allows for interactions with microbial enzymes, potentially disrupting their metabolic processes.
- Case Study: A study reported that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions using thiophene derivatives under specific conditions. Common methods include:
- Reagents: Palladium on carbon (Pd/C) as a catalyst.
- Solvents: Acetonitrile or ethanol.
Industrial production may utilize continuous flow reactors to improve efficiency and yield while maintaining strict control over reaction conditions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. This compound has been shown to inhibit the activity of kinases such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding site of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The triazolo[4,3-b]pyridazine core allows diverse substitutions at positions 3 and 6, leading to variations in molecular weight, lipophilicity, and bioactivity. Key analogs include:
Key Observations :
- Lipophilicity : The thiophene substituent in the target compound contributes to moderate lipophilicity, comparable to cyclopentyl analogs but lower than trifluoromethyl derivatives . Chlorine at position 6 increases electronegativity, enhancing binding to hydrophobic enzyme pockets.
Antimicrobial Activity
- The target compound and its analogs exhibit variable antifungal and antibacterial activities. For example, 3-phenyl-6-(4-chlorophenyl) derivatives show potent activity against Candida albicans (MIC = 8 µg/mL), while the thiophene-substituted compound demonstrates broader-spectrum efficacy, likely due to enhanced membrane permeability from sulfur-containing moieties .
Enzyme Inhibition
- DPP-4 Inhibition : Piperazine-substituted analogs (e.g., triazolo-pyridazine-6-yl-piperazines) exhibit IC₅₀ values < 100 nM for DPP-4, critical for anti-diabetic applications. The thiophene derivative’s activity remains unexplored but may differ due to steric and electronic factors .
- LRRK2 Kinase Inhibition: Triazolopyridazines with 6-thioether side chains and 3-heteroaryl groups (e.g., trifluoromethyl) show nanomolar potency against G2019S-LRRK2, a Parkinson’s disease target. The thiophene analog’s planar structure may favor kinase binding but requires validation .
Anticancer Potential
- Triazolo-triazinone derivatives (e.g., compound 7a–j) demonstrate cytotoxicity against breast cancer cells (MCF-7, GI₅₀ = 2.1 µM), whereas the target compound’s activity is unreported.
Biological Activity
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 236.68 g/mol. The compound features a triazolo-pyridazine core structure along with a thiophene moiety and a chlorine substituent. These structural elements contribute to its unique chemical properties and biological activities.
1. Enzyme Inhibition:
The compound has been shown to interact with various enzymes, including:
- Carbonic Anhydrase: Inhibiting this enzyme can affect physiological processes such as pH regulation and ion transport.
- Cholinesterase: Inhibition may lead to enhanced cholinergic signaling, which is crucial for neurotransmission.
2. Cellular Effects:
this compound influences cellular processes by:
- Modulating the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation.
- Affecting gene expression and cellular metabolism.
3. Antiproliferative Activity:
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
- IC50 values: The compound has shown IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines, indicating potent anticancer properties .
Case Studies
Study 1: Anticancer Activity
A study evaluated a series of triazolo-pyridazines similar to this compound for their antiproliferative effects. The most active compound demonstrated IC50 values of 0.008–0.014 μM against various cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization .
Study 2: Biochemical Interactions
Another investigation highlighted the ability of this compound to form hydrogen bonds and engage in π–π stacking interactions with biological targets. These interactions enhance its binding affinity to proteins involved in disease pathways .
Data Table: Biological Activity Overview
Q & A
Q. Mitigation Strategies :
- Optimized Oxidants : Replace Br₂ with eco-friendly alternatives (e.g., oxone® or IBD) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
- Computational Modeling : Predict regioselectivity using DFT calculations .
Advanced: How do computational docking studies aid in understanding the compound's biological activity?
Answer :
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins:
Target Selection : Focus on kinases (c-Met) or senescence-related proteins .
Ligand Preparation : Optimize protonation states and generate 3D conformers .
Docking Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .
Key Findings : Sulfur-linked substituents enhance hydrophobic interactions; chloro groups improve steric fit .
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| c-Met Kinase | −9.2 | |
| Pim-1 Kinase | −8.7 |
Basic: What spectroscopic techniques are used for characterization?
Q. Answer :
- HRMS (ESI) : Confirm molecular formula (e.g., m/z 245.0594 [M+H]⁺) .
- IR Spectroscopy : Identify N–H (3069 cm⁻¹) and C–Cl (771 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons .
Advanced: How to resolve contradictions in bond length data from different structural analyses?
Answer :
Contradictions (e.g., C–Cl bond lengths: 1.732 Å vs. 1.710 Å) arise from:
Experimental Errors : Refine data with high-resolution XRD (θmax > 25°) .
Environmental Effects : Compare gas-phase DFT calculations (B3LYP/6-31G*) with XRD .
Thermal Motion : Apply anisotropic displacement parameters during refinement .
Basic: What are the known biological activities of related triazolopyridazine derivatives?
Q. Answer :
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Biological Activity | Reference |
|---|---|---|
| Thiophen-3-yl | Enhanced kinase inhibition | |
| Chlorophenyl | Improved antimicrobial potency | |
| Sulfur-linked groups | Increased bioavailability |
Advanced: What methodological approaches are used to analyze π-π interactions in the crystal lattice?
Q. Answer :
Crystallographic Software : Use PLATON or Mercury to calculate centroid distances and dihedral angles .
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., π-π: 12–15% of surface) .
Energy Frameworks : Generate 3D interaction maps (e.g., using CE-BISA) .
Q. Key π-π Parameters :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| Centroid–Centroid | 3.699 | 0.5–2.0 |
| Offset Stacking | 3.5–4.0 | 10–20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
